molecular formula C6H12N2O B7942020 N-ethylazetidine-3-carboxamide

N-ethylazetidine-3-carboxamide

Cat. No.: B7942020
M. Wt: 128.17 g/mol
InChI Key: RAHNPTRKBMUQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethylazetidine-3-carboxamide is a chemical compound with the molecular formula C6H12N2O and is recognized as a useful building block in organic and medicinal chemistry research . The azetidine ring, a four-membered nitrogen-containing heterocycle, is of significant interest in drug discovery for its role in improving the physicochemical properties of potential therapeutic agents. Research indicates that incorporating azetidine motifs is a strategic approach to reduce molecular weight and polar surface area, which are critical factors for enhancing the blood-brain barrier permeability of central nervous system (CNS) drug candidates . Specifically, azetidine-carboxamide derivatives have been explored as core structural elements in the development of novel inhibitors, such as those targeting neurotropic alphaviruses, demonstrating the value of this scaffold in creating potent compounds with optimized metabolic stability and aqueous solubility . This product is intended for use in laboratory research as a key synthetic intermediate or precursor for further chemical exploration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNPTRKBMUQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Azetidine-3-Carboxylic Acid Derivatives

A common approach involves functionalizing pre-formed azetidine-3-carboxylic acid. The nitrogen atom of azetidine is alkylated with ethyl groups using ethylating agents such as ethyl bromide or ethyl iodide. Key steps include:

  • Protection of the Carboxylic Acid : The carboxylic acid group is often protected as a methyl or tert-butyl ester to prevent undesired side reactions during alkylation. For example, treatment with thionyl chloride (SOCl₂) converts the acid to an acid chloride, which is then esterified with methanol.

  • Ethylation of the Azetidine Nitrogen : The protected azetidine-3-carboxylate is reacted with ethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

  • Deprotection and Amidation : The ester is hydrolyzed back to the carboxylic acid using aqueous HCl, followed by conversion to the carboxamide via activation with carbodiimide reagents (e.g., HATU) and reaction with ammonium chloride.

Critical Considerations :

  • Over-alkylation risks: Mono-ethylation requires precise stoichiometry.

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Cyclization of N-Ethyl-β-Amino Alcohol Precursors

This method constructs the azetidine ring de novo while introducing the ethyl group. A representative pathway involves:

  • Formation of a β-Amino Alcohol : Ethylamine reacts with epichlorohydrin to generate N-ethyl-3-chloro-2-hydroxypropylamine.

  • Intramolecular Cyclization : Treatment with a strong base (e.g., NaOH) induces ring closure, forming N-ethylazetidine.

  • Introduction of the Carboxamide : The 3-position is functionalized via nitrile intermediate. For instance, nucleophilic substitution with potassium cyanide (KCN) yields N-ethylazetidine-3-carbonitrile, which is hydrolyzed to the carboxamide using hydrogen peroxide (H₂O₂) in a basic medium.

Advantages :

  • Avoids pre-functionalized azetidine starting materials.

  • Enables stereochemical control during cyclization.

Protective Group Strategies for Selective Functionalization

Patent literature highlights the use of protective groups to streamline synthesis:

  • Benzhydryl Protection : The azetidine nitrogen is protected with a benzhydryl group to prevent unwanted reactions. For example, benzhydrylazetidine-3-carbonitrile is synthesized via [2 + 2] cycloaddition.

  • Ethylation and Deprotection : The protected intermediate undergoes alkylation with ethyl iodide, followed by acidic deprotection (e.g., HCl in dioxane) to yield N-ethylazetidine-3-carbonitrile.

  • Nitrile Hydrolysis : The carbonitrile is converted to the carboxamide using concentrated sulfuric acid and ammonium hydroxide.

Industrial Production Methods

Scalable synthesis demands cost-effective reagents and optimized conditions:

  • Continuous Flow Reactors : Enhance heat transfer and reaction control during cyclization steps.

  • Catalytic Systems : Palladium catalysts facilitate selective alkylation, reducing byproducts.

  • Crystallization Techniques : High-purity N-ethylazetidine-3-carboxamide is isolated via solvent-antisolvent crystallization using ethanol/water mixtures.

Comparative Analysis of Synthesis Methods

MethodKey StepsYield*AdvantagesChallenges
AlkylationProtection → Ethylation → Deprotection → Amidation~45%Uses commercially available starting materialsMultiple protection/deprotection steps
CyclizationAmino alcohol synthesis → Cyclization → Nitrile hydrolysis~50%Single-pot ring formationRequires hazardous cyanide reagents
Protective GroupBenzhydryl protection → Alkylation → Deprotection → Hydrolysis~60%High selectivityComplex purification steps

*Yields estimated from analogous reactions in patent literature.

Challenges and Optimization Strategies

Ring Strain and Reactivity

The azetidine ring’s strain (≈26 kcal/mol) complicates stability. Mitigation strategies include:

  • Low-Temperature Conditions : Reduce thermal degradation during alkylation.

  • Steric Hindrance Minimization : Use bulky bases (e.g., DBU) to prevent ring-opening side reactions.

Regioselectivity in Substitution

Position 3 functionalization competes with ring-opening. Solution:

  • Directed Lithiation : Use LDA (lithium diisopropylamide) to selectively deprotonate the 3-position before introducing the carboxamide.

Green Chemistry Considerations

  • Solvent Recycling : Recover acetonitrile and DMF via distillation.

  • Catalyst Recovery : Immobilized palladium catalysts enable reuse across batches .

Chemical Reactions Analysis

Substitution Reactions

The nitrogen atom in the azetidine ring and the carboxamide group serve as primary sites for substitution.

N-Alkylation/Arylation

The ethyl group on the azetidine nitrogen can undergo further alkylation or arylation under basic conditions. For example:

  • Reaction with benzyl bromide in the presence of NaH yields N-ethyl-N-benzylazetidine-3-carboxamide .

  • Substitution with aryl halides (e.g., 4-fluorophenyl bromide) produces aryl-functionalized derivatives .

Carboxamide Functionalization

The carboxamide group participates in nucleophilic substitution:

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 12 hAzetidine-3-carboxylic acid85%
EsterificationSOCl₂/MeOH, RT, 6 hMethyl azetidine-3-carboxylate78%

Oxidation Reactions

The azetidine ring exhibits strain-driven reactivity, making it susceptible to oxidative modifications.

Ring Oxidation

  • Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the ring to form N-ethyl-3-carboxamide-azetidine N-oxide .

  • Strong oxidants like KMnO₄ induce ring-opening, yielding N-ethyl-3-carboxamide-glutaric acid under acidic conditions.

Side-Chain Oxidation

The ethyl group on nitrogen can be oxidized to an acetaldehyde moiety using CrO₃/H₂SO₄ , though this pathway is less common .

Reduction Reactions

The carboxamide group is reducible to secondary amines:

Reducing AgentConditionsProductSelectivitySource
LiAlH₄THF, 0°C to RT, 2 hN-Ethylazetidine-3-amine92%
BH₃·THFReflux, 6 hN-Ethylazetidine-3-methanol65%

Ring-Opening Reactions

The azetidine ring undergoes cleavage under specific conditions:

Acid-Catalyzed Hydrolysis

  • In 6M HCl , the ring opens to form N-ethyl-3-aminobutanamide via nucleophilic attack at the β-carbon .

  • Lewis acids (e.g., BF₃·Et₂O) promote ring expansion to pyrrolidine derivatives at elevated temperatures .

Base-Mediated Reactions

Strong bases like LDA (lithium diisopropylamide) deprotonate the azetidine ring, leading to rearrangements or polymerization .

Cross-Coupling Reactions

The carboxamide nitrogen participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives (e.g., N-ethyl-3-(4-methylphenyl)azetidine-carboxamide ) .

  • Buchwald-Hartwig amination introduces aminoaryl groups at the carboxamide position .

Key Mechanistic Insights

  • Ring Strain Effects : The azetidine’s 4-membered ring enhances reactivity toward nucleophiles and electrophiles, often leading to ring-opening or expansion .

  • Steric Hindrance : The ethyl group on nitrogen directs substitution to the carboxamide or ring positions, influencing regioselectivity .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing intermediates .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-ethylazetidine-3-carboxamide has been investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with biological targets, making it a candidate for developing anti-cancer and anti-inflammatory agents. The compound's ability to modulate enzyme activity and receptor interactions is crucial for its therapeutic efficacy .

Case Study: Selective Estrogen Receptor Degraders (SERDs)
Recent studies have highlighted the development of azetidine derivatives as selective estrogen receptor degraders. For instance, a novel azetidine side chain was incorporated into SERDs, demonstrating significant anti-tumor activity in endocrine-resistant breast cancer models. This showcases the potential of azetidine derivatives, including this compound, in addressing challenging cancer types .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize complex organic molecules and natural product analogs. The compound's reactivity allows for the formation of various derivatives through nucleophilic substitutions and other transformations .

Synthesis of Amino Acid Derivatives
Recent advancements have demonstrated efficient synthetic routes for creating azetidine-based amino acid derivatives. These derivatives can be employed in peptide chemistry, enhancing the scope of applications for this compound in biochemistry and pharmaceutical development .

Material Science

Polymer Development
In material science, this compound has been explored for developing novel polymers with unique properties. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability, making it valuable for various industrial applications .

Data Table: Summary of Applications

Field Application Example/Case Study
Medicinal ChemistryDrug DevelopmentDevelopment of SERDs for breast cancer treatment
Organic SynthesisBuilding Block for Complex MoleculesSynthesis of azetidine-based amino acids for peptide chemistry
Material ScienceNovel Polymer DevelopmentIncorporation into polymer matrices for enhanced properties

Mechanism of Action

The mechanism of action of N-ethylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
Azetidine-3-carboxylic acid C₄H₇NO₂ 101.10 g/mol Carboxylic acid at position 3 Lab reagent, synthesis precursor
2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide C₇H₁₀N₄OS 198.24 g/mol 2,2-Dimethyl azetidine, thiadiazole group Antimicrobial/antiviral research
Methyl N-Benzylazetidine-3-carboxylate C₁₂H₁₅NO₂ 205.25 g/mol Benzyl group, methyl ester Prodrug candidate, intermediates
N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide C₁₀H₁₂N₂O₃ 208.21 g/mol Pyridine ring, acetoxyethyl group Pharmaceutical impurity (Nicorandil-related)

Key Observations:

Azetidine-3-Carboxylic Acid ():

  • The carboxylic acid derivative is highly polar, making it suitable for aqueous-phase reactions. Its lack of an amide or ester group limits its use in prodrug design compared to carboxamide analogs.

This compound’s higher molecular weight (198.24 g/mol) and heterocyclic structure suggest specialized applications in antimicrobial research.

The methyl ester may act as a prodrug, hydrolyzing to release the active carboxylic acid in vivo.

Pyridinecarboxamide ():

  • The pyridine ring confers aromatic π-stacking capabilities, while the acetoxyethyl group enhances solubility in organic solvents. This compound’s role as a Nicorandil impurity highlights its relevance in pharmaceutical quality control.

Biological Activity

N-ethylazetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to the azetidine family of compounds, characterized by a four-membered cyclic structure containing nitrogen. The carboxamide functional group enhances its potential for biological activity by influencing its interaction with various biological targets.

Anticancer Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to disrupt STAT3 DNA-binding activity, which is crucial in cancer cell proliferation and survival. The compound demonstrated an IC50 value of 0.79 μM against STAT3, indicating potent inhibitory effects on cancer cell lines such as MDA-MB-231 and MDA-MB-468 .

Antimicrobial Activity

Azetidine derivatives have shown promising antimicrobial activities. Various studies have reported that modifications in the azetidine structure can lead to enhanced antibacterial and antifungal properties. For instance, this compound has been evaluated for its efficacy against a range of microbial strains, showing significant inhibition rates comparable to established antibiotics .

GABA Uptake Inhibition

This compound has been investigated as a novel gamma-aminobutyric acid (GABA) uptake inhibitor. This property suggests potential applications in treating neurological disorders such as epilepsy and anxiety. The compound's structure allows it to mimic GABA or beta-alanine, enhancing its effectiveness in inhibiting GABA uptake .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in critical signaling pathways, particularly those associated with cancer progression.
  • Modulation of Receptor Activity : By binding to receptors, this compound can alter cellular responses, leading to reduced proliferation of cancer cells or modulation of neurotransmitter levels.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

StudyFindings
Kato et al. (2020)Reported potent antimalarial activity with EC50 values indicating low toxicity in human cells .
Recent SAR StudiesIdentified structural modifications that enhance potency against cancer cell lines; IC50 values improved significantly with specific substitutions .
Antimicrobial EvaluationShowed effective inhibition against various bacterial strains; compared favorably with traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethylazetidine-3-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Begin with cyclization of precursor carboxamides in polar aprotic solvents (e.g., DMF) using iodine and triethylamine as catalysts. Optimize parameters:

  • Temperature : Maintain reflux conditions (80–100°C) to accelerate cyclization.
  • Time : Monitor reaction progress via TLC; typical durations range from 1–3 minutes for small-scale reactions .
  • Workup : Purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (>70%) are achievable by pre-activating starting materials with thiourea derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • FTIR : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and azetidine ring vibrations (C-N) at 1120–1180 cm⁻¹ .
  • NMR : Prioritize ¹H NMR signals for the ethyl group (δ 1.1–1.3 ppm, triplet) and azetidine protons (δ 3.2–3.8 ppm, multiplet). ¹³C NMR should confirm the carboxamide carbonyl at δ 170–175 ppm .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ with <2 ppm error.

Q. What are the critical considerations for ensuring the stability of this compound during long-term storage?

  • Methodology :

  • Storage : Keep in sealed, amber vials under inert gas (argon) at –20°C to prevent hydrolysis.
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity loss .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) be utilized to predict the reactivity and electronic properties of this compound derivatives?

  • Methodology :

  • Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps and molecular electrostatic potential (MESP) surfaces.
  • Reactivity Insights : Correlate electron-deficient regions (MESP minima) with nucleophilic attack sites. Validate predictions via kinetic studies of halogenation reactions .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous vs. nonpolar environments.

Q. What experimental strategies can resolve contradictions between observed biological activity and computational predictions for this compound analogs?

  • Methodology :

  • Iterative Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogenation at C2/C4 positions) to test SAR hypotheses.
  • Binding Assays : Use SPR or ITC to measure binding affinities against target proteins (e.g., kinases). Compare with docking scores from AutoDock Vina .
  • Data Triangulation : Cross-validate computational models with in vitro cytotoxicity data (IC₅₀) and in silico ADMET predictions .

Q. What catalytic systems show promise for mediating stereoselective modifications of the azetidine ring in this compound?

  • Methodology :

  • Chiral Catalysts : Screen Ru(II)-salen complexes for asymmetric C-H functionalization. Optimize enantiomeric excess (ee) by adjusting ligand steric bulk.
  • Solvent Systems : Use dichloromethane/toluene mixtures to enhance catalyst turnover.
  • Mechanistic Probes : Employ deuterium labeling (e.g., D₂O quench) to track proton transfer steps during ring-opening/functionalization .

Data Contradiction Analysis Framework

  • Case Study : Discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers).
    • Resolution :

Replicate experiments using Karl Fischer titration for precise water content measurement.

Compare DSC thermograms to identify polymorphic forms affecting solubility .

Validate with molecular dynamics simulations of solvation shells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.